molecular formula C11H10ClN3O2 B3373134 ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 950271-98-4

ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B3373134
CAS No.: 950271-98-4
M. Wt: 251.67 g/mol
InChI Key: DCROHGQIQVHNQR-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting 3-chlorobenzyl chloride with sodium azide in an appropriate solvent such as dimethylformamide (DMF).

    Cycloaddition Reaction: The azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst, such as copper(I) bromide (CuBr), in a solvent like tetrahydrofuran (THF) under reflux conditions. This results in the formation of the triazole ring.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide (NaOMe) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Substitution: Formation of substituted triazole derivatives.

    Reduction: Formation of ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-methanol.

    Hydrolysis: Formation of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Scientific Research Applications

Ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the triazole ring’s known biological activity.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate is primarily related to its ability to interact with biological targets through the triazole ring. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of enzymes or disrupt cellular processes. The chlorophenyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:

    1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a different substitution pattern on the phenyl ring.

    1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate: Bromine substitution instead of chlorine, which may affect the compound’s reactivity and biological activity.

    1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate: Methyl substitution, which can influence the compound’s steric and electronic properties.

Properties

IUPAC Name

ethyl 1-(3-chlorophenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10-7-15(14-13-10)9-5-3-4-8(12)6-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCROHGQIQVHNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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